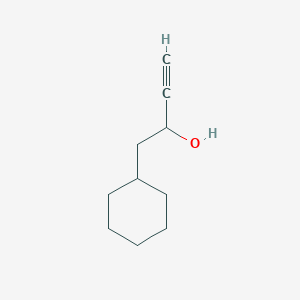

1-Cyclohexylbut-3-yn-2-ol

CAS No.:

Cat. No.: VC13921059

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16O |

|---|---|

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 1-cyclohexylbut-3-yn-2-ol |

| Standard InChI | InChI=1S/C10H16O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,9-11H,3-8H2 |

| Standard InChI Key | KKAIQVLSRFYLKK-UHFFFAOYSA-N |

| Canonical SMILES | C#CC(CC1CCCCC1)O |

Introduction

Structural Characteristics and Molecular Properties

1-Cyclohexylbut-3-yn-2-ol possesses a molecular weight of 152.23 g/mol and the IUPAC name 1-cyclohexylbut-3-yn-2-ol. Its structure features a cyclohexyl group bonded to the second carbon of a four-carbon chain containing a terminal alkyne (–C≡CH) and a hydroxyl group (–OH) at the second position (Table 1).

Table 1: Molecular and Spectroscopic Data for 1-Cyclohexylbut-3-yn-2-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 1-cyclohexylbut-3-yn-2-ol |

| Canonical SMILES | C#CC(CC1CCCCC1)O |

| InChI Key | KKAIQVLSRFYLKK-UHFFFAOYSA-N |

| PubChem CID | 14261109 |

The cyclohexyl group introduces steric bulk, influencing the compound’s solubility and reactivity. The alkyne moiety enables participation in click chemistry, cycloadditions, and metal-catalyzed cross-coupling reactions, while the hydroxyl group allows for derivatization via esterification or oxidation .

Synthesis Methods and Reaction Mechanisms

Grignard Reagent-Based Synthesis

The most common synthesis involves reacting cyclohexylmagnesium bromide with propargyl alcohol derivatives under controlled conditions. This method proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of propargyl aldehyde, followed by protonation to yield the target alkynol. Optimal temperatures (–20°C to 0°C) and anhydrous solvents (e.g., THF) are critical to suppressing side reactions such as alkyne polymerization.

Photoredox Catalytic Approaches

Recent advances employ photoredox catalysis to streamline propargyl alcohol synthesis. For example, titanium-based photocatalysts (e.g., [Cp₂TiCl₂]) enable the propargylation of aldehydes using propargyl bromides under visible light irradiation . This method avoids stoichiometric metal reductants and achieves yields exceeding 90% for analogous compounds, suggesting potential applicability to 1-cyclohexylbut-3-yn-2-ol .

Chemical Reactivity and Functional Group Transformations

Alkyne Reactivity

The terminal alkyne undergoes Sonogashira coupling with aryl halides to form extended π-conjugated systems, a reaction leveraged in materials science . Additionally, the alkyne participates in [3+2] cycloadditions with azides to generate triazoles, a cornerstone of click chemistry.

Alcohol Functionalization

The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or protected as a silyl ether (e.g., TBSCl) to prevent unwanted side reactions during alkyne transformations. Esterification with acyl chlorides further expands derivatization opportunities.

Stereoselective Transformations

Studies on structurally similar CF₃-substituted alkynols demonstrate that palladium-catalyzed cross-couplings can achieve high stereoselectivity (Z/E ratios > 20:1), a principle applicable to 1-cyclohexylbut-3-yn-2-ol for synthesizing chiral intermediates .

Applications in Organic Synthesis and Industrial Chemistry

Building Block for Complex Molecules

The compound serves as a precursor to tetrasubstituted allenes via Pd-catalyzed SN2’ reactions with organozinc reagents . Such allenes are pivotal in natural product synthesis, including terpenes and polyketides.

Materials Science Applications

Incorporating 1-cyclohexylbut-3-yn-2-ol into π-conjugated polymers enhances thermal stability and optoelectronic properties. For example, CF₃-substituted analogs exhibit solid-state fluorescence with quantum yields > 60%, enabling use in organic LEDs .

Industrial Scalability

Grignard-based synthesis scales efficiently to kilogram quantities, with yields > 80% reported in pilot studies. Solvent recovery systems (e.g., THF distillation) mitigate environmental impact, aligning with green chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume